molecular formula C21H13ClFNO4 B2751260 2-(4-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide CAS No. 886171-94-4

2-(4-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide

Cat. No. B2751260
M. Wt: 397.79
InChI Key: LAGWBWZBHVWODT-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds or elements, including the products formed and the conditions required for the reactions.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research involving analogs similar to "2-(4-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide" focuses on spectroscopic analysis and quantum mechanical studies. These compounds have been synthesized and evaluated for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their light harvesting efficiency and free energy of electron injection make them suitable for photovoltaic applications. Additionally, the non-linear optical (NLO) activity of these compounds has been investigated, showing significant second-order hyperpolarizability values. Molecular docking studies have also been conducted to understand their binding interactions with biological targets like Cyclooxygenase 1 (COX1), indicating potential bioactive properties (Y. Mary et al., 2020).

Potential Pesticide Applications

Several derivatives closely related to the specified compound have been characterized by X-ray powder diffraction and are identified as potential pesticides. Their structural elucidation contributes to the development of new agrochemical products (E. Olszewska et al., 2008). This research extends to other N-derivatives of similar compounds, highlighting their importance in the design of compounds with pesticidal properties.

Antimicrobial and Anticancer Potential

A series of derivatives incorporating elements of the compound has been synthesized and tested for antimicrobial and anticancer activities. These studies provide insights into the chemical's potential for medical application, especially in designing drugs with targeted biological effects. Molecular docking studies complement these findings by predicting the efficacy of these compounds in binding to cancer-related targets, offering a pathway for developing new anticancer drugs (S. Mehta et al., 2019).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and other potential hazards.


Future Directions

This involves speculation or educated predictions on the potential future uses or studies of the compound based on its known properties and activities.


properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-fluoro-9-oxoxanthen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFNO4/c22-12-4-7-14(8-5-12)27-11-19(25)24-13-6-9-15-18(10-13)28-21-16(20(15)26)2-1-3-17(21)23/h1-10H,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGWBWZBHVWODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide

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